Sulforaphen

Beschreibung

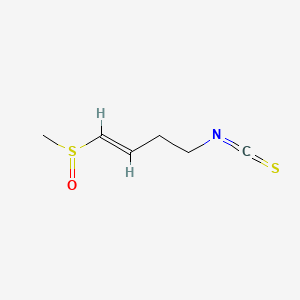

structure in first source

Eigenschaften

IUPAC Name |

(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGJFQMGPDVOQE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-95-0, 2404-46-8 | |

| Record name | Sulforaphen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(E)-Sulforaphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulforaphane's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulforaphane (SFN) is a naturally occurring isothiocyanate derived from the glucosinolate glucoraphanin, found abundantly in cruciferous vegetables like broccoli, cabbage, and kale[1]. Over the past two decades, SFN has garnered significant attention for its potent chemopreventive and therapeutic properties against various forms of cancer, including breast, prostate, colon, lung, and pancreatic cancer[2][3][4]. Its anticancer effects are not attributed to a single mechanism but rather to its ability to modulate a multitude of molecular targets and signaling pathways involved in carcinogenesis[1]. SFN's actions include inducing phase II detoxification enzymes, promoting cell cycle arrest and apoptosis, and exerting anti-inflammatory effects. Crucially, recent research has highlighted SFN's role as an epigenetic modulator, capable of reversing aberrant epigenetic alterations that contribute to cancer development. This guide provides a detailed technical overview of the core mechanisms of action of sulforaphane in cancer cells, supported by quantitative data, experimental methodologies, and pathway visualizations.

Epigenetic Regulation by Sulforaphane

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence, are critical in cancer development. SFN has been identified as a potent epigenetic modulator, primarily through its influence on histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressor genes. SFN and its metabolites act as HDAC inhibitors. This inhibition results in histone hyperacetylation, which relaxes chromatin structure and facilitates the expression of tumor suppressor genes like p21WAF1/CIP1 and Bax. The derepression of these genes contributes directly to cell cycle arrest and apoptosis, key components of SFN's anticancer activity. SFN's ability to inhibit HDACs has been observed both in vitro in various cancer cell lines and in vivo in animal models and human subjects.

Caption: SFN inhibits HDACs, leading to histone hyperacetylation and tumor suppressor gene expression.

DNA Methyltransferase (DNMT) Inhibition

SFN can also reverse epigenetic alterations by targeting DNA methyltransferases (DNMTs). In cancer cells, SFN treatment has been shown to induce global DNA hypomethylation, contributing to the re-expression of silenced tumor suppressor genes. This mechanism further enhances its ability to trigger cell cycle arrest and senescence in cancer cells.

Modulation of Non-coding RNAs

Emerging evidence indicates that SFN can regulate the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are crucial in controlling cancer progression. For instance, SFN has been shown to suppress the metastasis of non-small-cell lung cancer cells by downregulating miR-616-5p.

Modulation of Key Signaling Pathways

SFN exerts its anticancer effects by intervening in multiple signaling pathways that are often dysregulated in cancer.

Nrf2-Keap1 Antioxidant Pathway

One of the most well-characterized mechanisms of SFN is the activation of the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SFN, an electrophile, reacts with specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a wide array of cytoprotective genes, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This robust antioxidant response helps protect normal cells from carcinogenic insults and oxidative stress.

Caption: SFN disrupts the Keap1-Nrf2 complex, enabling Nrf2 to activate antioxidant genes.

NF-κB Inflammatory Pathway

Chronic inflammation is a key driver of cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. SFN has been shown to potently inhibit the NF-κB signaling pathway. It can prevent the degradation of the inhibitor of NF-κB (IκBα) and block the nuclear translocation of the p65 subunit of NF-κB. This suppression of NF-κB activity downregulates the expression of inflammatory markers and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP), thereby promoting apoptosis and reducing inflammation.

PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer cells. SFN has been found to inhibit this pathway in several cancer models, including acute lymphoblastic leukemia. By lowering the levels of total and phosphorylated Akt and mTOR, SFN can suppress cancer cell proliferation and survival.

Induction of Cell Cycle Arrest and Apoptosis

A fundamental characteristic of SFN's anticancer activity is its ability to halt cancer cell proliferation by inducing cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest

SFN can induce cell cycle arrest at either the G1/S or G2/M phase, depending on the cancer cell type and SFN concentration. This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/CIP1 and p27. As mentioned, the induction of p21 can be a direct result of SFN's HDAC inhibitory activity. By increasing p21 levels, SFN inhibits the activity of CDK/Cyclin complexes (e.g., Cdc2/Cyclin B1), which are essential for cell cycle progression, thereby causing a halt in cell division.

Caption: SFN upregulates CDK inhibitors like p21, leading to cell cycle arrest.

Induction of Apoptosis

SFN is a potent inducer of apoptosis in a wide range of cancer cells. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: SFN modulates the balance of the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic members (e.g., Bax). This shift increases mitochondrial membrane permeability, causing the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.

-

Extrinsic Pathway: In some cell types, SFN can also activate the extrinsic pathway through the activation of caspase-8.

The activation of executioner caspases like caspase-3 ultimately leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.

Quantitative Data Summary

The efficacy of sulforaphane varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Sulforaphane in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | ~15 | 48 | |

| MDA-MB-468 | Breast Cancer | ~15 | 48 | |

| MCF-7 | Breast Cancer | ~15 | 48 | |

| T47D | Breast Cancer | ~15 | 48 | |

| MCF-7 | Breast Cancer | 25 | 24 | |

| UPCI-SCC-172 | Oral Squamous Carcinoma | <30 | 24-48 | |

| MIA PaCa-2 | Pancreatic Cancer | <50 | Not specified |

| PANC-1 | Pancreatic Cancer | <50 | Not specified | |

Table 2: Effects of Sulforaphane on Cellular Processes

| Cell Line | Cancer Type | SFN Conc. (µM) | Effect | Magnitude | Citation |

|---|---|---|---|---|---|

| UPCI-SCC-172 | Oral Squamous Carcinoma | 30 | HDAC Activity Inhibition | 44% in 24h, 40% in 48h | |

| HCT116 | Colon Cancer | 15 | HDAC Activity Inhibition | Significant | |

| MCF-7, MDA-MB-231 | Breast Cancer | 5-10 | Cell Cycle Arrest | G2/M phase arrest | |

| SK-BR-3 | Breast Cancer | 5-10 | Cell Cycle Arrest | G0/G1 phase arrest | |

| LM8 | Murine Osteosarcoma | 20 | Cell Growth Inhibition | Complete |

| Caco-2 | Colon Cancer | 75 | Cell Cycle Arrest | G1/G2 phase arrest | |

Key Experimental Protocols

The following are generalized protocols for key experiments commonly used to elucidate the mechanism of action of sulforaphane.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PANC-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of sulforaphane (e.g., 0, 5, 15, 25, 50 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined by plotting viability versus SFN concentration.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

For Cell Cycle Analysis:

-

Cell Culture and Treatment: Grow and treat cells with SFN as described above.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content per cell is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

For Apoptosis Analysis (Annexin V/PI Staining):

-

Harvesting and Washing: After SFN treatment, harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Analysis: Analyze immediately by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, cell cycle, and apoptosis.

-

Protein Extraction: Lyse SFN-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p21, Bcl-2, cleaved Caspase-3, p-Akt) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.

HDAC Activity Assay

This colorimetric or fluorometric assay measures the enzymatic activity of histone deacetylases in nuclear extracts.

-

Nuclear Extraction: Isolate nuclear extracts from SFN-treated and control cells using a nuclear extraction kit.

-

Assay Reaction: Add nuclear extract to a reaction mixture containing an acetylated substrate and assay buffer in a 96-well plate.

-

Development: Incubate the plate to allow HDACs to deacetylate the substrate. Add a developer solution that reacts with the deacetylated substrate to produce a colored or fluorescent product.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Quantify HDAC activity and express it as a percentage of the activity in control cells. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

Caption: A generalized experimental workflow for studying the effects of sulforaphane on cancer cells.

Conclusion

Sulforaphane is a remarkably pleiotropic agent that combats carcinogenesis through a coordinated attack on multiple fronts. Its ability to simultaneously induce antioxidant defenses, inhibit pro-inflammatory and pro-survival signaling, trigger cell cycle arrest and apoptosis, and reverse aberrant epigenetic marks makes it a highly promising candidate for both cancer prevention and therapy. The multifaceted mechanisms of action, particularly its role as an HDAC inhibitor, underscore its potential for use in combination therapies to sensitize cancer cells to conventional chemotherapeutic drugs. Further research and well-designed clinical trials are essential to fully translate the potential of this potent dietary compound into effective clinical strategies for cancer management.

References

An In-depth Technical Guide to the Nrf2 Activation Pathway by Sulforaphane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[2][3] SFN's interaction with the Nrf2 pathway has garnered significant interest for its potential in chemoprevention and mitigation of various diseases.[4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Nrf2 activation by sulforaphane, detailed experimental protocols for studying this pathway, and quantitative data on its effects.

The Core Nrf2 Activation Pathway by Sulforaphane

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low intracellular levels of the transcription factor.

Sulforaphane, being an electrophilic molecule, reacts with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination. Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

This leads to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and other stress response proteins, thereby enhancing cellular defense mechanisms.

Signaling Pathway Diagram

Quantitative Data

The activation of the Nrf2 pathway by sulforaphane results in a dose- and time-dependent increase in the expression of its target genes. The following tables summarize representative quantitative data from various studies.

Dose-Response of Sulforaphane on Nrf2 Target Gene Expression

| Cell Line | Gene | Sulforaphane Concentration (µM) | Fold Induction (mRNA) | Reference |

| Human Caco-2 | HBD-2 | >5 | 1.6 (at 24h) | |

| Human Caco-2 | HBD-2 | >5 | 2.0 (at 48h) | |

| Human MCF7 | CYP1B1 | Not specified | 3.93 ± 0.25 | |

| Rodent Hippocampus | Nrf2 | 50 mg/kg (i.p.) | Significantly elevated | |

| Rodent Hippocampus | Nqo1 | 50 mg/kg (i.p.) | Significantly elevated | |

| Rodent Hippocampus | Gclc | 50 mg/kg (i.p.) | Significantly greater | |

| Rodent Hippocampus | Gclm | 50 mg/kg (i.p.) | Significantly greater |

Time-Course of Sulforaphane-Mediated Nrf2 Activation and Gene Expression

| Cell Line/Tissue | Parameter | Time Point | Observation | Reference |

| Human Bronchial Epithelial BEAS-2B | Nrf2 Activation | 30 minutes | Rapid activation | |

| Murine Liver | Gene Expression | 3 hours | 1725 genes increased | |

| Murine Liver | Gene Expression | 12 hours | 3396 genes changed (maximal change) | |

| Human Lymphoid Cells | Nrf2 Nuclear Translocation | 4, 8, 24 hours | Sustained increase | |

| Human Lymphoid Cells | HMOX1 and NQO1 mRNA | 4, 8, 24 hours | Significant increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Nrf2 activation pathway by sulforaphane.

Keap1-Nrf2 Binding Assay (Fluorescence Polarization)

This assay is designed to identify inhibitors of the Keap1-Nrf2 interaction by measuring changes in the fluorescence polarization of a fluorescently labeled Nrf2 peptide.

Materials:

-

Purified Keap1 protein

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated peptide containing the ETGE motif)

-

Assay Buffer (specific composition may vary, but typically contains a buffer salt, a reducing agent like DTT, and a non-ionic detergent)

-

Test compound (Sulforaphane) and vehicle control (e.g., DMSO)

-

96-well or 384-well black microplates

-

Plate reader capable of fluorescence polarization measurements (e.g., λex = 475-495 nm, λem = 518-538 nm)

Procedure:

-

Prepare a solution of the fluorescently labeled Nrf2 peptide in the assay buffer.

-

Prepare serial dilutions of the test compound (sulforaphane) and a known inhibitor (positive control) in the assay buffer.

-

In a microplate, add the test compound dilutions, positive control, and vehicle control.

-

Add the purified Keap1 protein to all wells except for the "no Keap1" control wells.

-

Add the fluorescently labeled Nrf2 peptide solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the inhibition of Keap1-Nrf2 binding for each concentration of the test compound relative to the controls.

Workflow Diagram:

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with sulforaphane.

Materials:

-

Cells cultured on glass coverslips or in glass-bottom dishes

-

Sulforaphane solution and vehicle control

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Seed cells on coverslips or in glass-bottom dishes and allow them to adhere overnight.

-

Treat the cells with sulforaphane or vehicle control for the desired time (e.g., 6 hours).

-

Wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween 20.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween 20.

-

Counterstain the nuclei with DAPI or Hoechst for 10-15 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides with mounting medium.

-

Visualize the subcellular localization of Nrf2 using a fluorescence or confocal microscope.

Workflow Diagram:

References

- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

The Core Epigenetic Mechanisms of Sulforaphane: A Technical Guide for Researchers

Introduction: Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables like broccoli, has garnered significant attention for its potent anticancer and chemopreventive properties.[1][2] Accumulating evidence reveals that SFN's efficacy is not solely dependent on its well-documented induction of phase II detoxification enzymes but also on its profound ability to modulate the epigenetic landscape.[1][3] Epigenetic modifications—heritable changes in gene expression that do not involve alterations to the DNA sequence itself—are crucial in carcinogenesis and represent a prime target for therapeutic intervention.[4] SFN exerts its influence through three primary epigenetic mechanisms: histone modification, DNA methylation, and the regulation of non-coding RNAs. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual pathways to support researchers and drug development professionals.

Histone Modification: Inhibition of Histone Deacetylases (HDACs)

One of the most well-characterized epigenetic functions of sulforaphane is its role as a histone deacetylase (HDAC) inhibitor. HDACs remove acetyl groups from histone tails, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDAC activity, SFN promotes histone hyperacetylation, which "loosens" the chromatin and facilitates the transcription of tumor suppressor genes, such as p21 and Bax, thereby inducing cell cycle arrest and apoptosis.

Quantitative Data on SFN-Induced Histone Modification

The following table summarizes the quantitative effects of sulforaphane on HDAC activity and histone acetylation across various cancer cell lines and in vivo models.

| Model System | SFN Concentration/Dose | Effect on HDAC Activity | Effect on Histone Acetylation | Downstream Gene Effects | Reference |

| Mouse Colonic Mucosa | 10 µmol (oral gavage) | ~65% decrease | ~2-fold increase in acetylated H3 & H4 | 100% increase in p21 protein | |

| Human Prostate Cells (BPH-1) | 15 µM | 40% decrease | 50-100% increase | 1.5- to 2-fold increase in p21 & Bax | |

| Human Prostate Cells (LNCaP) | 15 µM | 30% decrease | 50-100% increase | 1.5- to 2-fold increase in p21 & Bax | |

| Human Prostate Cells (PC-3) | 15 µM | 40% decrease | 50-100% increase | 1.5- to 2-fold increase in p21 & Bax |

Signaling Pathway: HDAC Inhibition

The diagram below illustrates the signaling cascade initiated by SFN's inhibition of HDACs, leading to the expression of key tumor suppressor genes.

Experimental Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of histone modifications. This protocol provides a generalized workflow.

-

Cell Cross-linking and Harvesting :

-

Culture cells to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Wash cells twice with ice-cold PBS, then scrape and pellet the cells by centrifugation.

-

-

Chromatin Preparation and Fragmentation :

-

Lyse the cells to release nuclei. Isolate the nuclei by centrifugation.

-

Resuspend the nuclear pellet in a lysis buffer.

-

Fragment the chromatin to a size range of 200-500 bp using sonication. Optimization of sonication time and power is critical.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation (IP) :

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-acetyl-H3).

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

-

Elution and Reversal of Cross-links :

-

Elute the chromatin complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Library Preparation :

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare the sequencing library by end-repairing the DNA fragments, adding 'A' tails, and ligating sequencing adapters.

-

Perform PCR amplification to enrich the library.

-

-

Sequencing and Data Analysis :

-

Sequence the prepared library on a next-generation sequencing platform.

-

Align the sequence reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, which correspond to the locations of the histone modification.

-

DNA Methylation: Targeting DNA Methyltransferases (DNMTs)

SFN also influences DNA methylation, a process where methyl groups are added to DNA, typically at CpG sites, leading to gene silencing. Aberrant hypermethylation of tumor suppressor gene promoters is a hallmark of cancer. SFN has been shown to inhibit the activity and expression of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. This inhibition leads to the demethylation and re-expression of silenced tumor suppressor genes.

Quantitative Data on SFN-Induced DNA Demethylation

| Model System | SFN Concentration | Effect on DNMTs | Effect on Gene-Specific Methylation | Reference |

| Human Breast Cancer (MCF-7) | 10 µM | No significant change in DNMT1 mRNA | 25% decrease in PTEN methylation, 12% decrease in RARβ2 methylation | |

| Human Breast Cancer | 10 µM | Inhibition of DNMT1 and DNMT3a | Site-specific CpG demethylation in the hTERT gene promoter | |

| Human Prostate Cancer (LNCaP) | Not specified | Reduction in DNMT1 and DNMT3a expression | Not specified |

Signaling Pathway: DNMT Inhibition

The diagram below outlines how SFN can lead to the reactivation of methylation-silenced genes.

Experimental Protocol: Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for genome-wide methylation analysis at single-nucleotide resolution.

-

Genomic DNA Extraction :

-

Extract high-quality genomic DNA from cells or tissues using a standard extraction kit.

-

Quantify the DNA and assess its integrity.

-

-

DNA Fragmentation and Library Construction :

-

Fragment the genomic DNA to the desired size (typically 100-300 bp) using sonication.

-

Perform end-repair, A-tailing, and ligation of methylated sequencing adapters. Using methylated adapters is crucial to protect them from subsequent bisulfite conversion.

-

-

Bisulfite Conversion :

-

Treat the adapter-ligated DNA with sodium bisulfite. This chemical reaction converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

Purify the bisulfite-converted DNA. This step is critical as residual bisulfite can inhibit DNA polymerase.

-

-

Library Amplification :

-

Amplify the bisulfite-converted library using a polymerase that can read uracil residues.

-

Purify the final library and assess its quality and concentration.

-

-

Sequencing and Data Analysis :

-

Sequence the library on a next-generation sequencing platform.

-

Align reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

-

For each CpG site, calculate the methylation level as the ratio of reads with a 'C' to the total number of reads covering that site.

-

Regulation of Non-Coding RNAs (ncRNAs)

SFN also modulates the expression of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are crucial regulators of gene expression. Dysregulation of these ncRNAs is implicated in cancer development and progression. SFN can reverse these aberrant expression patterns, suppressing oncogenic ncRNAs and upregulating tumor-suppressive ones.

Quantitative Data on SFN-Mediated ncRNA Regulation

The tables below highlight specific miRNAs and lncRNAs whose expression is altered by SFN treatment.

Table 3: Modulation of microRNA (miRNA) Expression by Sulforaphane

| Cancer Type | SFN Treatment | miRNA | Effect | Downstream Consequence | Reference |

|---|---|---|---|---|---|

| Glioblastoma | Not specified | miR-21 | Downregulation | Enhanced apoptosis | |

| Colon Cancer | Not specified | miR-21 | Downregulation | Reduced viability, induced apoptosis | |

| Oral Squamous Cell Carcinoma | 20 µM | miR-200c | Upregulation | Impaired cancer stemness |

| Non-Small-Cell Lung Cancer | Not specified | miR-616-5p | Downregulation | Suppressed metastasis | |

Table 4: Modulation of Long Non-coding RNA (lncRNA) Expression by Sulforaphane

| Cancer Type | SFN Concentration | lncRNA | Effect | Downstream Consequence | Reference |

|---|---|---|---|---|---|

| Prostate Cancer | 15 µM | LINC01116 | Downregulation | Inhibition of proliferation | |

| Prostate Cancer | 15 µM | ~100 lncRNAs | Significant alteration | Regulation of cell cycle and metabolism |

| Pancreatic Cancer | Not specified | H19 | Downregulation | Inhibition of tumor progression | |

Logical Relationship: ncRNA Regulation

This diagram illustrates the dual role of SFN in modulating oncogenic and tumor-suppressive non-coding RNAs.

Experimental Protocol: miRNA Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying mature miRNA expression using a stem-loop reverse transcription quantitative PCR (RT-qPCR) approach.

-

Total RNA Extraction :

-

Extract total RNA, including the small RNA fraction, from cells or tissues using a phenol-based reagent (e.g., TRIzol) or a specialized kit (e.g., mirVana miRNA Isolation Kit).

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check integrity with a bioanalyzer.

-

-

Reverse Transcription (RT) :

-

Perform reverse transcription using a miRNA-specific stem-loop RT primer. This primer has a unique hairpin structure that binds to the 3' end of the mature miRNA, providing specificity and extending the template for the reverse transcriptase.

-

Use a specialized RT kit (e.g., TaqMan MicroRNA Reverse Transcription Kit). The reaction mix includes the RNA sample, stem-loop primer, dNTPs, reverse transcriptase, and buffer.

-

Incubate according to the manufacturer's protocol to synthesize cDNA.

-

-

Quantitative PCR (qPCR) :

-

Prepare the qPCR reaction mix containing the cDNA template, a miRNA-specific forward primer, a universal reverse primer (that binds to the stem-loop primer sequence), and a TaqMan probe or SYBR Green master mix.

-

Run the reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.

-

-

Data Analysis :

-

Determine the cycle threshold (Ct) for each sample.

-

Normalize the Ct value of the target miRNA to that of an endogenous control small RNA (e.g., U6 snRNA) to account for variations in RNA input and RT efficiency.

-

Calculate the relative expression (fold change) using the delta-delta Ct (2^-ΔΔCt) method.

-

Conclusion

Sulforaphane is a potent, multi-targeted epigenetic modulator that reverses aberrant epigenetic signatures common in cancer. It acts as an HDAC inhibitor to promote histone acetylation, an inhibitor of DNMTs to reactivate silenced tumor suppressor genes, and a regulator of non-coding RNAs to restore normal gene expression patterns. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate and harness the therapeutic potential of sulforaphane in drug development and cancer chemoprevention.

References

Sulforaphane: A Multifaceted Neuroprotective Agent for Brain Health

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables, has emerged as a promising therapeutic agent in the realm of neuroprotection and brain health. Its ability to cross the blood-brain barrier and modulate key cellular pathways involved in oxidative stress, inflammation, and protein homeostasis has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the mechanisms of action of sulforaphane, with a particular focus on its role in activating the Nrf2 signaling pathway. We present a compilation of quantitative data from pivotal preclinical and clinical studies, detail relevant experimental methodologies, and provide visual representations of the core signaling cascades to facilitate a deeper understanding of its neuroprotective potential for researchers, scientists, and drug development professionals.

Introduction

The brain, with its high metabolic rate and limited regenerative capacity, is particularly vulnerable to oxidative stress and inflammation, which are key pathological features of a wide range of neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Autism Spectrum Disorder (ASD).[1][2] Sulforaphane, a phytochemical found in abundance in broccoli sprouts, has demonstrated significant neuroprotective effects in numerous studies.[3][4][5] Its multifaceted mechanism of action, primarily centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), makes it a compelling candidate for therapeutic intervention. This document aims to provide an in-depth technical resource on the neuroprotective role of sulforaphane, summarizing key data and methodologies to aid in future research and drug development endeavors.

Mechanisms of Neuroprotection

Sulforaphane exerts its neuroprotective effects through a variety of interconnected mechanisms:

-

Activation of the Nrf2-ARE Pathway: Sulforaphane is a potent activator of the Nrf2 antioxidant response element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Sulforaphane modifies cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the ARE, initiating the transcription of a broad spectrum of cytoprotective genes. These include antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and recycling. This upregulation of the endogenous antioxidant defense system is a cornerstone of sulforaphane's neuroprotective action.

-

Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in various neurological conditions. Sulforaphane has been shown to mitigate neuroinflammation by inhibiting the pro-inflammatory nuclear factor kappa-B (NF-κB) signaling pathway. It can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Furthermore, sulforaphane can promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.

-

Modulation of Autophagy and Proteasomal Activity: The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative diseases. Sulforaphane has been shown to enhance the activity of both the ubiquitin-proteasome system and autophagy, the two major cellular protein degradation pathways. This helps to clear toxic protein aggregates, such as mutant huntingtin in Huntington's disease, and reduce cellular stress.

-

Histone Deacetylase (HDAC) Inhibition: Sulforaphane and its metabolites can act as inhibitors of histone deacetylases (HDACs). HDAC inhibition can lead to a more open chromatin structure, allowing for the transcription of genes that may have been epigenetically silenced. This mechanism has been implicated in the upregulation of neuroprotective genes and has shown promise in preclinical models of neurodegenerative diseases.

-

Blood-Brain Barrier Protection: The integrity of the blood-brain barrier (BBB) is crucial for maintaining brain homeostasis. Sulforaphane has been demonstrated to protect the BBB from disruption in models of stroke and traumatic brain injury. This protective effect is, in part, mediated by the activation of the Nrf2 pathway in endothelial cells of the cerebral microvasculature.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in sulforaphane's neuroprotective mechanisms, the following diagrams have been generated using the DOT language.

Caption: Sulforaphane-mediated activation of the Nrf2 signaling pathway.

Caption: Sulforaphane's anti-inflammatory mechanisms.

Caption: A generalized experimental workflow for studying sulforaphane's neuroprotective effects.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies investigating the neuroprotective effects of sulforaphane.

Table 1: Preclinical Studies on Sulforaphane in Neurodegenerative Disease Models

| Disease Model | Species/Cell Line | Sulforaphane Dosage/Concentration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| Alzheimer's Disease | 3xTg-AD Mice | 10-50 mg/kg/day (oral) | 8 weeks | Significant reduction in Aβ and tau protein levels. | |

| Alzheimer's Disease | Aluminum-induced AD model rats | 200 mg/kg/day (oral) | 45 days | Improved learning and memory; reduced MDA, H2O2, and nitrite levels. | |

| Alzheimer's Disease | APP/PS1 Mice | Not specified | 5 months | Improved cognition and decreased amyloid levels. | |

| Parkinson's Disease | 6-OHDA-lesioned mice | 5 mg/kg (twice a week) | 4 weeks | Ameliorated motor deficits; blocked DNA fragmentation and caspase-3 activation. | |

| Parkinson's Disease | Primary cortical neurons | 0.1 µM | N/A | Protective against CysDA-induced neuronal injury; increased Nrf2 activation and NQO1 activity. | |

| Huntington's Disease | HD cell models | 10 µM | 13 hours | Enhanced mutant huntingtin (mHtt) degradation and reduced mHtt cytotoxicity. | |

| Traumatic Brain Injury | Rats | 5 mg/kg (i.p.) | Single dose 1h post-injury | Improved performance in Morris water maze and delayed match-to-place tasks. | |

| Stroke | Rats | 5 mg/kg (i.p.) | Pre-treatment | Reduced lesion progression and attenuated BBB disruption. |

Table 2: Clinical Studies on Sulforaphane in Neurological Disorders

| Condition | Study Population | Sulforaphane Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| Autism Spectrum Disorder | 29 young men (13-27 years) | 50-150 µmol/day (oral) | 18 weeks | 34% reduction in Aberrant Behavior Checklist scores; 17% improvement in Social Responsiveness Scale scores. | |

| Autism Spectrum Disorder | 57 children (3-12 years) | Not specified | 15 weeks | Significant improvement on the Aberrant Behavior Checklist; modest but not significant improvements on the Ohio Autism Clinical Impressions Scale. |

Detailed Experimental Protocols

This section provides an overview of common methodologies employed in the cited research to investigate the neuroprotective effects of sulforaphane.

In Vitro Models

-

Cell Culture: Primary cortical neurons, astrocytes, or microglial cells are isolated from rodent brains. Immortalized neuronal cell lines such as SH-SY5Y or PC12 are also commonly used. Cells are maintained in appropriate culture media and conditions.

-

Induction of Neurotoxicity: To model neurodegenerative conditions, cells are exposed to various toxins. For example:

-

Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPP+ to induce dopaminergic neuron death. 5-S-cysteinyl-dopamine (CysDA) can also be used to model endogenous neurotoxin-induced injury.

-

Alzheimer's Disease: Amyloid-beta (Aβ) oligomers are added to the culture medium to induce synaptic dysfunction and cell death.

-

-

Sulforaphane Treatment: Sulforaphane is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically in the low micromolar range) for a specified duration before or after the toxic insult.

-

Analysis:

-

Cell Viability Assays: MTT or LDH assays are used to quantify cell death.

-

Western Blotting: To measure the protein levels of key signaling molecules such as Nrf2, Keap1, HO-1, NQO1, and components of the NF-κB pathway.

-

Immunocytochemistry: To visualize the subcellular localization of proteins like Nrf2 (nuclear translocation) and to assess neuronal morphology.

-

ELISA: To quantify the levels of pro-inflammatory and anti-inflammatory cytokines in the culture medium.

-

In Vivo Models

-

Animal Models:

-

Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 3xTg-AD, APP/PS1 mice) are widely used. Chemical induction with agents like aluminum chloride can also be employed.

-

Parkinson's Disease: Unilateral intrastriatal injection of 6-OHDA in mice or rats to create a lesion of the nigrostriatal pathway.

-

Traumatic Brain Injury: Controlled cortical impact (CCI) or fluid percussion injury models in rodents.

-

Stroke: Middle cerebral artery occlusion (MCAO) model in rats.

-

-

Sulforaphane Administration: Sulforaphane is typically administered orally (gavage) or via intraperitoneal (i.p.) injection at specific dosages and for a defined period.

-

Behavioral Testing: A battery of behavioral tests is used to assess cognitive and motor function.

-

Cognitive Function: Morris water maze, Y-maze, and novel object recognition test for learning and memory.

-

Motor Function: Rotarod test and cylinder test for motor coordination and asymmetry.

-

-

Post-mortem Analysis:

-

Immunohistochemistry/Immunofluorescence: To examine neuronal loss, protein aggregation (e.g., Aβ plaques, neurofibrillary tangles), microglial and astrocyte activation in brain sections.

-

Biochemical Analysis: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., MDA, GSH), enzyme activities (e.g., SOD, catalase), and protein expression by Western blotting or ELISA.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of sulforaphane as a potent neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Its ability to activate the Nrf2 pathway, quell neuroinflammation, enhance protein degradation, and protect the blood-brain barrier underscores its multifaceted mechanism of action.

While preclinical data are robust, further research is warranted to optimize its clinical translation. Key areas for future investigation include:

-

Bioavailability and Delivery: Developing novel formulations to enhance the bioavailability and targeted delivery of sulforaphane to the brain.

-

Long-term Safety and Efficacy: Conducting larger, long-term clinical trials to establish the safety and efficacy of sulforaphane in various patient populations.

-

Combination Therapies: Exploring the synergistic effects of sulforaphane with existing therapeutic agents for neurological disorders.

-

Personalized Medicine: Identifying biomarkers that can predict patient response to sulforaphane treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. login.medscape.com [login.medscape.com]

- 3. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broccoli for the brain: a review of the neuroprotective mechanisms of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforaphane and Brain Health: From Pathways of Action to Effects on Specific Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Sulforaphane's Anti-inflammatory Properties: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of sulforaphane demonstrated in in-vitro studies. Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention for its potent anti-inflammatory effects. This document details the molecular mechanisms, summarizes quantitative data, and provides comprehensive experimental protocols to aid in the research and development of sulforaphane-based therapeutic agents.

Core Mechanisms of Action

In vitro studies have elucidated that sulforaphane exerts its anti-inflammatory effects through the modulation of key signaling pathways. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Sulforaphane has been shown to inhibit this pathway at multiple levels. Upon stimulation by inflammatory mediators like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the inhibitor of NF-κB (IκBα) is typically phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Sulforaphane can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity. This leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes kinases like ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Overactivation of this pathway can lead to the excessive production of inflammatory mediators. In-vitro evidence suggests that sulforaphane can suppress the phosphorylation of key MAPK proteins, thereby dampening the downstream inflammatory response.

Activation of the Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress, which is intimately linked to inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Sulforaphane, being an electrophile, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The products of these genes help to resolve inflammation and protect cells from oxidative damage.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on the anti-inflammatory effects of sulforaphane.

Table 1: Inhibition of Pro-inflammatory Mediators by Sulforaphane

| Cell Line | Inflammatory Stimulus | Mediator | Sulforaphane Concentration (µM) | % Inhibition | Reference |

| RAW 264.7 | LPS (1 µg/mL) | NO | 2.5 | 42% | [1] |

| RAW 264.7 | LPS (1 µg/mL) | NO | 5 | 78% | [1] |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α | 5 | 32% | [1] |

| RAW 264.7 | LPS (1 µg/mL) | IL-6 | 5 | 31% | [1] |

| RAW 264.7 | LPS (1 µg/mL) | IL-1β | 5 | 53% | [1] |

| BV2 | LPS (100 ng/mL) | IL-6 | 10 | >60% | |

| BV2 | LPS (100 ng/mL) | TNF-α | 10 | >50% | |

| BV2 | LPS (100 ng/mL) | IL-1β | 10 | >70% | |

| ECV 304 | TNF-α (10 ng/mL) | IL-1β | 10 | Dose-dependent | |

| ECV 304 | TNF-α (10 ng/mL) | IL-6 | 10 | Dose-dependent | |

| ECV 304 | TNF-α (10 ng/mL) | IL-8 | 10 | Dose-dependent |

Table 2: IC50 Values of Sulforaphane on Inflammatory Markers

| Cell Line | Inflammatory Stimulus | Marker | IC50 Value (µM) | Reference |

| RAW 264.7 | - | DPPH radical scavenging | 405.79 µg/mL | |

| BV2 | LPS (100 ng/mL) | NO Production | 5.85 | |

| RAW 264.7 | LPS | NO Production | 7.14 | |

| THP-1 | LPS | NO Production | 6.76 | |

| Caco-2 | IL-1β, IFN-γ, Gliadin | IL-6 | Not specified | |

| Caco-2 | IL-1β, IFN-γ, Gliadin | CXCL10 | Not specified |

Table 3: Effect of Sulforaphane on Anti-inflammatory Cytokines

| Cell Line | Inflammatory Stimulus | Cytokine | Sulforaphane Concentration (µM) | Observation | Reference |

| BV2 | LPS (100 ng/mL) | IL-10 | 10 | Significant increase | |

| BV2 | LPS (100 ng/mL) | IL-4 | 10 | Significant increase | |

| Placental explants | E. coli | IL-10 | 10 | Inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory properties of sulforaphane in vitro.

General Experimental Workflow

The following diagram illustrates a typical workflow for in-vitro studies on sulforaphane's anti-inflammatory effects.

Cell Culture and Treatment

Cell Lines:

-

RAW 264.7 (Murine Macrophage): A widely used cell line for studying inflammation.

-

BV2 (Murine Microglia): A common model for neuroinflammation studies.

-

ECV 304 (Human Endothelial-like): Used to investigate vascular inflammation.

Culture Conditions:

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells are typically passaged upon reaching 70-80% confluency.

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA).

-

Allow cells to adhere and grow to the desired confluency (typically 24 hours).

-

Pre-treat cells with varying concentrations of sulforaphane (e.g., 1, 5, 10, 20 µM) for a specified duration (e.g., 1-2 hours).

-

Induce inflammation by adding an inflammatory stimulus such as LPS (e.g., 100 ng/mL to 1 µg/mL) or TNF-α (e.g., 10 ng/mL).

-

Incubate for the desired time period (e.g., 6-24 hours) depending on the endpoint being measured.

Western Blotting for Protein Expression and Phosphorylation

Objective: To determine the effect of sulforaphane on the protein levels of inflammatory mediators (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p65, p-p38).

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for Gene Expression

Objective: To measure the effect of sulforaphane on the mRNA expression of pro-inflammatory genes (e.g., Tnf-α, Il-6, Nos2, Ptgs2).

Protocol:

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for the target genes and a housekeeping gene (e.g., Actb, Gapdh).

-

Primer Sequences (Mouse):

-

Tnf-α: Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3', Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

-

Il-6: Forward: 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse: 5'-AGTGGTATAGACAGGTCTGTTGG-3'

-

Nos2 (iNOS): Forward: 5'-ACATCGACCCGTCCACAGTAT-3', Reverse: 5'-CAGAGGGGTAGGCTTGTCTC-3'

-

Ptgs2 (COX-2): Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3', Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3' (Representative)

-

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

Objective: To quantify the concentration of secreted pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant.

Protocol:

-

Sample Collection: After the treatment period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., from R&D Systems, eBioscience). Follow the manufacturer's protocol, which typically involves the following steps:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (supernatants) to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Incubate and wash.

-

Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) that reacts with HRP to produce a colored product.

-

Stop the reaction with a stop solution.

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory properties of sulforaphane. Its ability to modulate the NF-κB, MAPK, and Nrf2 pathways provides a solid mechanistic basis for its observed effects on reducing pro-inflammatory mediators and enhancing cellular antioxidant defenses. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of sulforaphane in inflammatory diseases. Further in-vivo studies are warranted to translate these promising in-vitro findings into clinical applications.

References

The Journey of a Cruciferous Compound: A Technical Guide to the Biosynthesis and Metabolism of Sulforaphane in Humans

For Researchers, Scientists, and Drug Development Professionals

Sulforaphane, an isothiocyanate derived from cruciferous vegetables, has garnered significant attention for its potential health benefits, including its role in cancer chemoprevention.[1][2] This technical guide provides an in-depth exploration of the intricate pathways of sulforaphane's biosynthesis in its plant source, broccoli, and its subsequent metabolism within the human body. The guide is designed to be a comprehensive resource, detailing the molecular transformations, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these processes.

From Plant to Precursor: The Biosynthesis of Glucoraphanin

Sulforaphane in nature exists as its inactive precursor, glucoraphanin, a type of glucosinolate.[3] The biosynthesis of glucoraphanin is a multi-step enzymatic process that originates from the amino acid methionine.[4][5] The pathway involves chain elongation of methionine to dihomomethionine, which is then converted into the core glucosinolate structure and finally modified to form glucoraphanin.

The biosynthetic journey of glucoraphanin can be broadly divided into three key stages:

-

Chain Elongation of Methionine: The process begins with the conversion of methionine to dihomomethionine through two cycles of chain elongation. This involves a series of reactions catalyzed by enzymes such as branched-chain aminotransferases, methylthioalkylmalate synthases, isopropylmalate isomerases, and isopropylmalate dehydrogenases.

-

Formation of the Core Glucosinolate Structure: Dihomomethionine is then converted to 4-methylthiobutyl glucosinolate (4MTOB). This is a critical step where the characteristic glucosinolate structure is formed.

-

Side-Chain Modification: The final step involves the S-oxygenation of 4MTOB to produce 4-methylsulfinylbutyl glucosinolate, commonly known as glucoraphanin.

The Crucial Conversion: From Glucoraphanin to Sulforaphane

The conversion of glucoraphanin to the biologically active sulforaphane is dependent on the enzyme myrosinase. In intact plant cells, glucoraphanin and myrosinase are physically separated. However, when the plant tissue is damaged, such as through chewing or cutting, myrosinase comes into contact with glucoraphanin, catalyzing its hydrolysis to form sulforaphane. The presence of active myrosinase is a critical determinant of sulforaphane bioavailability from dietary sources.

A Journey Through the Body: Absorption, Metabolism, and Excretion of Sulforaphane

Once ingested, sulforaphane is rapidly absorbed and metabolized, primarily through the mercapturic acid pathway. This pathway involves the conjugation of sulforaphane with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting sulforaphane-glutathione conjugate (SFN-GSH) is then sequentially metabolized to sulforaphane-cysteinylglycine (SFN-CG), sulforaphane-cysteine (SFN-Cys), and finally sulforaphane-N-acetylcysteine (SFN-NAC), which is the primary metabolite excreted in urine.

Quantitative Insights into Sulforaphane Metabolism

The bioavailability and metabolic fate of sulforaphane can be influenced by various factors, including the food matrix (raw vs. cooked broccoli), the presence of active myrosinase, and individual genetic variations in metabolic enzymes. The following tables summarize key quantitative data from human studies.

Table 1: Bioavailability and Excretion of Sulforaphane from Different Sources

| Source | Bioavailability/Urinary Recovery (%) | Peak Plasma Time (Tmax) | Half-life (t1/2) | Reference |

| Raw Broccoli | 37% | 1.6 h | 2.6 h | |

| Cooked Broccoli | 3.4% | 6 h | 2.4 h | |

| Broccoli Sprouts | 74% | - | - | |

| Glucoraphanin-rich Powder (no myrosinase) | 19% | Delayed | - | |

| Sprouts + Powder Combination | 49-65% | - | - |

Table 2: Distribution of Sulforaphane Metabolites in Human Urine

| Metabolite | Percentage of Total Excreted Metabolites | Reference |

| Sulforaphane-N-acetylcysteine (SFN-NAC) | 64.9% | |

| Sulforaphane-Cysteine (SFN-Cys) | 27.6% | |

| Free Sulforaphane (SFN) | 7.2% |

Experimental Protocols for Sulforaphane Analysis

The quantification of sulforaphane and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Extraction from Plasma and Urine

A critical step in the analysis of sulforaphane is the efficient extraction from biological samples.

-

Plasma: Proteins are typically precipitated using a cold organic solvent such as acetonitrile containing 0.1% formic acid or trichloroacetic acid. The supernatant is then collected, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis. To enhance recovery, a thiol-blocking agent like iodoacetamide can be used to release sulforaphane from protein thiols.

-

Urine: Urine samples are often diluted with a buffer, such as ammonium acetate, and an internal standard is added. For the analysis of certain metabolites, solid-phase extraction (SPE) may be employed for sample cleanup and concentration.

Analytical Instrumentation and Conditions

-

HPLC: Reversed-phase C18 columns are commonly used for the separation of sulforaphane and its metabolites. The mobile phase typically consists of a gradient of acetonitrile and water, often with a modifier like formic acid. UV detection is frequently set at around 202-205 nm.

-

LC-MS/MS: This technique offers high sensitivity and specificity. Electrospray ionization (ESI) in positive mode is commonly used. Multiple reaction monitoring (MRM) is employed for the selective detection and quantification of the parent compound and its metabolites by monitoring specific precursor-to-product ion transitions.

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis and metabolism of sulforaphane. Understanding these intricate pathways, from the synthesis of its precursor in broccoli to its metabolic fate in the human body, is paramount for researchers and drug development professionals. The quantitative data and experimental protocols presented herein offer a valuable resource for designing and interpreting studies aimed at harnessing the therapeutic potential of this promising natural compound. As research continues to unfold, a deeper understanding of these fundamental processes will be instrumental in optimizing the delivery and efficacy of sulforaphane for human health.

References

- 1. Absorption and chemopreventive targets of sulforaphane in humans following consumption of broccoli sprouts or a myrosinase-treated broccoli sprout extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Smarter Naturally is coming soon [smarternaturally.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Optimization of Engineered Production of the Glucoraphanin Precursor Dihomomethionine in Nicotiana benthamiana [frontiersin.org]

An In-depth Technical Guide to the Initial Investigations of Sulforaphane's Chemopreventive Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforaphane (SFN), a naturally occurring isothiocyanate derived from the enzymatic hydrolysis of glucoraphanin found in cruciferous vegetables like broccoli and cabbage, has garnered significant attention for its potential chemopreventive properties.[1][2][3] Extensive preclinical research, including in vitro cell culture and in vivo animal models, has demonstrated that SFN can intervene in multiple stages of carcinogenesis.[3][4] Its mechanisms of action are multifaceted, ranging from the induction of cytoprotective enzymes to the modulation of epigenetic factors and the induction of programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms underlying sulforaphane's chemopreventive effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

Initial investigations into sulforaphane's chemopreventive potential have elucidated several key molecular mechanisms. These include the robust induction of phase II detoxification enzymes via the Nrf2 pathway, the inhibition of histone deacetylases (HDACs), leading to epigenetic modifications, and the direct induction of apoptosis and cell cycle arrest in cancerous cells.

Nrf2-Mediated Induction of Phase II Detoxification Enzymes

A primary and well-established mechanism of SFN is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Sulforaphane, a potent natural inducer of Nrf2, modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of a suite of cytoprotective proteins, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This enzymatic shield protects cells against oxidative damage and promotes the elimination of potential carcinogens.

Table 1: Quantitative Data on Sulforaphane-Induced Phase II Enzyme Expression in Human Airway

| Treatment Group | NQO1 mRNA Expression (Fold Change) | HO-1 mRNA Expression (Fold Change) |

|---|---|---|

| Placebo (Alfalfa Sprouts) | No significant change | No significant change |

| Sulforaphane (>100g BSH*) | Consistently greatest induction | Significant increase |

*BSH: Broccoli Sprout Homogenate. Data from a placebo-controlled dose-escalation trial in human subjects.

Experimental Protocol: Measurement of Phase II Enzyme RNA Expression in Nasal Lavage Cells This protocol is based on a clinical study investigating the effects of oral sulforaphane on the human upper airway.

-

Subject Recruitment: Healthy, non-smoking adult volunteers are recruited.

-

Intervention: Subjects consume standardized broccoli sprout homogenate (BSH) at escalating doses (e.g., 25g, 100g, 200g) daily for a defined period. A placebo group consumes non-sulforaphane-containing alfalfa sprouts.

-

Sample Collection: Nasal lavage is performed by instilling a sterile saline solution into the nasal cavity and collecting the effluent. This is done at baseline and after the intervention period.

-

Cell Isolation: Nasal lavage fluid is centrifuged to pellet the airway cells.

-

RNA Extraction: Total RNA is isolated from the pelleted cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA is reverse-transcribed to cDNA.

-

qRT-PCR is performed using specific primers for target genes (e.g., NQO1, HO-1, GSTM1, GSTP1) and a reference housekeeping gene (e.g., GAPDH).

-

Relative gene expression is calculated using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA levels compared to baseline.

-

Inhibition of Histone Deacetylases (HDACs)

Sulforaphane acts as a histone deacetylase (HDAC) inhibitor, which is a key mechanism in its anticancer activity. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes like p21WAF1/CIP1 and pro-apoptotic genes like Bax. By inhibiting HDAC activity, sulforaphane promotes histone hyperacetylation. This results in a more relaxed chromatin state, facilitating the transcription of previously silenced tumor suppressor genes, which can in turn lead to cell cycle arrest and apoptosis.

Table 2: Quantitative Data on SFN-Mediated HDAC Inhibition in Prostate Epithelial Cells

| Cell Line | SFN Concentration (µM) | Duration (h) | HDAC Activity Inhibition (%) |

|---|---|---|---|

| BPH-1 (Benign) | 15 | 48 | 40 |

| LNCaP (Androgen-dependent) | 15 | 48 | 30 |

| PC-3 (Androgen-independent) | 15 | 48 | 40 |

Data from a study on prostate epithelial cells.

Experimental Protocol: In Vitro HDAC Activity Assay This protocol is based on methodologies used to assess HDAC inhibition in cancer cell lines.

-

Cell Culture and Treatment: Human prostate epithelial cells (e.g., BPH-1, LNCaP, PC-3) are cultured under standard conditions. Cells are treated with a vehicle control (e.g., DMSO) or sulforaphane (e.g., 15 µM) for a specified duration (e.g., 48 hours).

-

Nuclear Extract Preparation: Cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

HDAC Activity Assay:

-

A commercial colorimetric or fluorometric HDAC activity assay kit is used.

-

An equal amount of nuclear protein from each treatment group is incubated with the HDAC substrate provided in the kit. The substrate typically consists of an acetylated peptide linked to a reporter molecule.

-

The HDAC enzyme in the nuclear extract deacetylates the substrate.

-

A developer solution is added, which releases the reporter molecule only from the deacetylated substrate.

-

The quantity of the released reporter is measured using a spectrophotometer or fluorometer.

-

-

Data Analysis: HDAC activity is calculated based on the signal intensity and normalized to the protein concentration. The percentage of inhibition in SFN-treated samples is determined relative to the vehicle-treated control.

Induction of Apoptosis

Sulforaphane induces programmed cell death, or apoptosis, in various cancer cell lines. This is a critical component of its chemopreventive and therapeutic potential. The induction of apoptosis by SFN is mediated through multiple pathways, including the activation of caspases (the primary executioners of apoptosis), modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state (e.g., increasing the Bax/Bcl-2 ratio), and the generation of reactive oxygen species (ROS) within cancer cells.

Table 3: Quantitative Effects of Sulforaphane on Apoptotic Markers